molecular formula C5H12N2O2 B3256761 1-Propanol, 2-methyl-2-(methylnitrosoamino)- CAS No. 27646-81-7

1-Propanol, 2-methyl-2-(methylnitrosoamino)-

Cat. No.: B3256761
CAS No.: 27646-81-7
M. Wt: 132.16 g/mol
InChI Key: REJUXIGTNVZKOF-UHFFFAOYSA-N
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Description

1-Propanol, 2-methyl-2-(methylnitrosoamino)- is an organic compound with the molecular formula C5H12N2O2 It is known for its unique chemical structure, which includes a nitrosoamino group attached to a propanol backbone

Preparation Methods

The synthesis of 1-Propanol, 2-methyl-2-(methylnitrosoamino)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-nitrosoamino-1-propanol with appropriate reagents under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-Propanol, 2-methyl-2-(methylnitrosoamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding nitroso derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-Propanol, 2-methyl-2-(methylnitrosoamino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a model compound for drug development. Additionally, the compound finds applications in the industry as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-methyl-2-(methylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitrosoamino group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved in the compound’s action are subjects of ongoing research.

Comparison with Similar Compounds

1-Propanol, 2-methyl-2-(methylnitrosoamino)- can be compared with other similar compounds, such as 2-amino-2-methyl-1-propanol and 2-methyl-2-nitrosoamino-1-propanol These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-N-methylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,4-8)7(3)6-9/h8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJUXIGTNVZKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268164
Record name 2-Methyl-2-(methylnitrosoamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27646-81-7
Record name 2-Methyl-2-(methylnitrosoamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27646-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(methylnitrosoamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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